Benzenesulfonic acid, 3,3'-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety and an isobenzofuranyl group. Its trisodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) typically involves multiple steps. The initial step often includes the formation of the benzenesulfonic acid derivative, followed by the introduction of the isobenzofuranyl group through a series of condensation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, detergents, and surfactants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents.
Isobenzofuranyl derivatives: Compounds with similar isobenzofuranyl structures but different functional groups.
Uniqueness
The uniqueness of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) lies in its combined structure, which imparts specific chemical properties and biological activities not found in other similar compounds. Its trisodium salt form also enhances its solubility and usability in various applications.
Properties
CAS No. |
62609-87-4 |
---|---|
Molecular Formula |
C20H11Na3O10S2 |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
trisodium;2-hydroxy-5-[1-(4-oxido-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14O10S2.3Na/c21-15-7-5-11(9-17(15)31(24,25)26)20(14-4-2-1-3-13(14)19(23)30-20)12-6-8-16(22)18(10-12)32(27,28)29;;;/h1-10,21-22H,(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI Key |
BLWPFMRCWCZECF-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)S(=O)(=O)[O-])C4=CC(=C(C=C4)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.